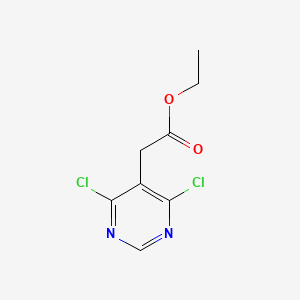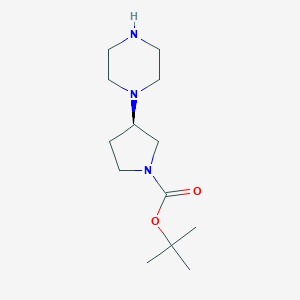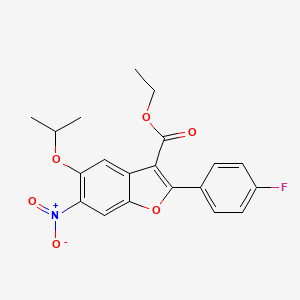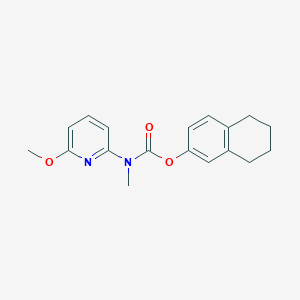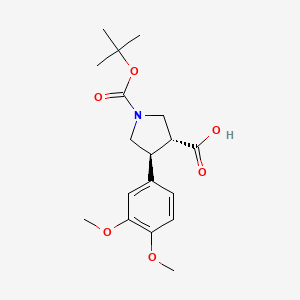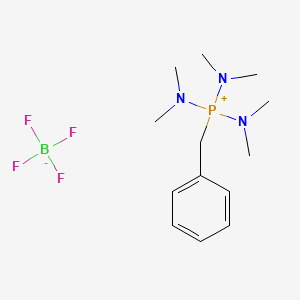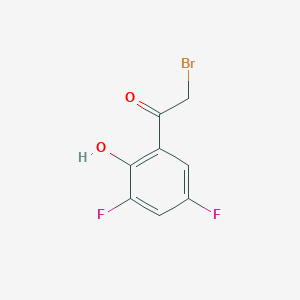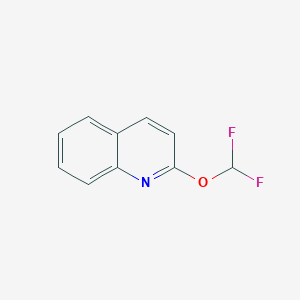![molecular formula C7H5Cl2NO B1506680 4-クロロフロ[3,2-c]ピリジン塩酸塩 CAS No. 1187830-64-3](/img/structure/B1506680.png)
4-クロロフロ[3,2-c]ピリジン塩酸塩
概要
説明
4-Chlorofuro[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H4ClNO.ClH and a molecular weight of 190.03 g/mol. It is a derivative of furo[3,2-c]pyridine, featuring a chlorine atom at the 4-position of the pyridine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
科学的研究の応用
4-Chlorofuro[3,2-c]pyridine hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex heterocyclic compounds, which are essential in the development of pharmaceuticals, agrochemicals, and materials science. Its applications in chemistry include the study of reaction mechanisms and the development of new synthetic methodologies.
In biology, the compound is used to investigate biological processes and pathways, particularly those involving nucleic acids and proteins. In medicine, it is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery. In industry, it is utilized in the production of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 4-Chlorofuro[3,2-c]pyridine hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of 2-chloro-3-formylfuran with ammonia or an ammonium salt under acidic conditions. The reaction typically requires heating and the use of a strong acid catalyst to facilitate the formation of the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions: 4-Chlorofuro[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of 4-chlorofuro[3,2-c]pyridine-5-oxide.
Reduction: Formation of 4-chlorofuro[3,2-c]pyridine-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism by which 4-Chlorofuro[3,2-c]pyridine hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity to produce a therapeutic effect. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.
類似化合物との比較
2-Chlorofuro[3,2-c]pyridine hydrochloride
3-Chlorofuro[3,2-c]pyridine hydrochloride
2,4-Dichlorofuro[3,2-c]pyridine hydrochloride
3,4-Dichlorofuro[3,2-c]pyridine hydrochloride
Would you like more information on any specific aspect of this compound?
特性
IUPAC Name |
4-chlorofuro[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO.ClH/c8-7-5-2-4-10-6(5)1-3-9-7;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGPVZNZLKZTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718472 | |
| Record name | 4-Chlorofuro[3,2-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-64-3 | |
| Record name | 4-Chlorofuro[3,2-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



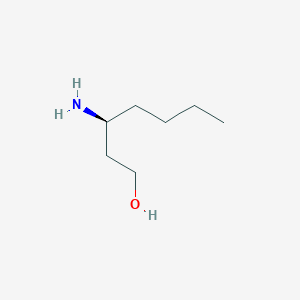
![6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1506604.png)
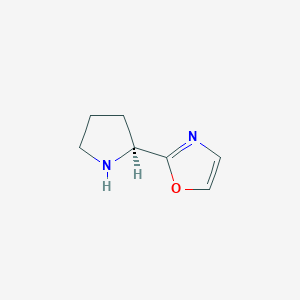
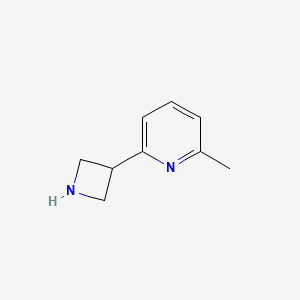
![13-hydroxy-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B1506634.png)
